
4-Methylbenzamide
Overview
Description
4-Methylbenzamide, also known as p-toluamide, is an organic compound with the molecular formula C8H9NO. It is a derivative of benzamide where a methyl group is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzamide can be synthesized through several methods. One common method involves the reaction of 4-methylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methylbenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions. The resulting amide is then purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-methylbenzylamine when treated with reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products:
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylbenzylamine.
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-methylbenzamide derivatives as anticancer agents. For instance, research focused on synthesizing new derivatives that incorporate this compound as a flexible linker demonstrated significant inhibitory activity against various receptor tyrosine kinases (RTKs), including EGFR and HER-2. The most potent derivatives showed up to 92% inhibition at concentrations as low as 10 nM .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Target Kinase | Inhibition (%) at 10 nM |
---|---|---|
Derivative 11 | EGFR | 91% |
Derivative 13 | HER-2 | 92% |
This study utilized molecular docking techniques to understand the binding interactions between these compounds and their targets, revealing that the structural modifications enhanced their binding affinity compared to traditional inhibitors like imatinib .
Protein Kinase Inhibition
This compound has been employed in developing inhibitors for protein kinases associated with various cancers. The design of new compounds that maintain the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone has shown promise in inhibiting Bcr-Abl, a kinase linked to chronic myeloid leukemia. The flexibility of the amide bond allows for better accommodation within the active site of the kinase, leading to enhanced efficacy against resistant mutations .
Neurobiology
In neurobiological studies, this compound has been investigated for its role in modulating memory processes. Research indicates that it can influence histone acetylation in the hippocampus, which is crucial for long-term potentiation (LTP) and memory retention. The compound RGFP136, derived from this compound, was shown to increase histone acetylation levels significantly, suggesting potential implications for memory-related disorders .
Organic Synthesis
The versatility of this compound extends to organic synthesis, where it serves as an important intermediate for producing various functionalized compounds. Its derivatives are utilized in synthesizing polymers and other materials with specific properties tailored for applications in coatings and adhesives .
Mechanism of Action
The mechanism of action of 4-methylbenzamide and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, this compound derivatives can modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Benzamide: The parent compound of 4-methylbenzamide, lacking the methyl group at the para position.
N-Methylbenzamide: A derivative where the amide nitrogen is methylated.
4-Methylbenzoic acid: The oxidized form of this compound .
Uniqueness: this compound is unique due to the presence of the methyl group at the para position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
4-Methylbenzamide, a derivative of benzamide, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound (CHNO) is characterized by a methyl group attached to the para position of the benzamide moiety. This structural feature influences its interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.
Research indicates that this compound and its derivatives exhibit significant biological activity through various mechanisms:
- Inhibition of Protein Kinases : Several studies have demonstrated that this compound derivatives can act as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, compounds derived from this compound have shown potent inhibitory effects against kinases such as EGFR and Bcr-Abl, with some derivatives achieving over 90% inhibition at low concentrations (10 nM) .
- Antiviral Activity : 4-(Aminomethyl)benzamide derivatives have been identified as effective inhibitors against filoviruses like Ebola and Marburg. These compounds demonstrated EC values below 10 μM, indicating strong antiviral properties . The mechanism involves hindering viral entry into host cells, which is critical for controlling outbreaks of these deadly viruses.
- Neuroprotective Effects : Recent studies suggest that this compound may influence neurobiological processes. It has been linked to increased histone acetylation in hippocampal neurons, suggesting a potential role in enhancing memory retention and neuroplasticity .
Anticancer Activity
A comprehensive study evaluated the anticancer potential of various this compound derivatives against multiple cancer cell lines. The results indicated that certain analogues exhibited significant cytotoxicity. Notably, compounds with trifluoromethyl substitutions showed enhanced potency against solid tumors and hematological malignancies .
Antifiloviral Agents
The structural optimization of 4-(aminomethyl)benzamides led to the discovery of compounds with remarkable efficacy against Ebola virus entry. These findings were particularly relevant given the recent outbreaks and highlighted the need for effective therapeutic strategies .
Neurobiological Studies
In another investigation, the long-term effects of this compound on memory processes were examined. The results indicated that this compound could sustain increases in PKMζ protein levels, which are associated with long-term potentiation (LTP) and memory maintenance .
Case Studies
Study | Findings | Implications |
---|---|---|
Cancer Cell Lines | Compounds derived from this compound showed >90% inhibition against EGFR at 10 nM | Potential development of targeted cancer therapies |
Ebola Virus Inhibition | Derivatives exhibited EC < 10 μM against EBOV | Development of antiviral agents for epidemic preparedness |
Neuroprotection | Increased histone acetylation linked to enhanced memory retention | Potential applications in cognitive enhancement therapies |
Q & A
Q. Basic: What are the common synthetic routes for 4-methylbenzamide derivatives in modern organic chemistry?
Methodological Answer:
this compound derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions or direct amidation. For example, enantioselective synthesis of allenyl-4-methylbenzamide derivatives employs Pd/Brønsted acid synergistic catalysis, enabling the construction of chiral centers (e.g., (S)- or (R)-N-(4-cyclohexylbuta-2,3-dien-1-yl)-4-methylbenzamide) . Another route involves hydroxylamine hydrochloride reacting with 4-methylbenzonitrile to form this compound oxime, a precursor for heterocyclic compounds like 1,2,4-oxadiazoles .
Key Reaction Conditions:
Reaction Type | Catalyst/Reagents | Yield | Purity | Reference |
---|---|---|---|---|
Cross-coupling | Pd(PPh₃)₄, Brønsted acid | 82–95% | 95% | |
Oxime formation | NH₂OH·HCl, EtOH | 75% | 97% |
Q. Basic: How can researchers characterize the crystal structure of this compound derivatives?
Methodological Answer:
X-ray crystallography is the gold standard. For example, the crystal structure of N-[(4-amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide was resolved using a Bruker SMART APEXII CCD diffractometer. Key parameters include:
- Space group : P21/c (monoclinic)
- Cell dimensions : a = 14.8148 Å, b = 8.6702 Å, c = 9.8534 Å, β = 104.923°
- Hydrogen bonding : Intramolecular N–H⋯O and intermolecular N–H⋯S stabilize the lattice .
Data Refinement:
R-factor (F² > 2σ) | wR(F²) | S-value | Reflections | Parameters |
---|---|---|---|---|
0.035 | 0.093 | 1.07 | 3555 | 180 |
Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in catalytic systems?
Methodological Answer:
The methyl group at the para position enhances electron density on the benzene ring, facilitating electrophilic substitution. However, steric hindrance can limit access to the amide group in bulky catalysts. For example, in Pd-catalyzed reactions, bulky substituents on this compound derivatives reduce reaction rates but improve enantioselectivity due to restricted transition-state geometries . Computational studies (e.g., DFT) are recommended to map electronic surfaces and optimize catalyst-substrate interactions .
Example Optimization:
Substituent | Reaction Rate (k, s⁻¹) | Enantiomeric Excess (ee) |
---|---|---|
4-Me | 0.45 | 95% |
4-NO₂ | 0.62 | 78% |
Q. Advanced: What analytical strategies resolve contradictions in reaction outcomes for this compound-based heterocycles?
Methodological Answer:
Contradictions in yields or selectivity often arise from competing reaction pathways. To address this:
Mechanistic Probes : Use isotopic labeling (e.g., D/H) to track proton transfer steps in oxadiazole formation .
In Situ Monitoring : Employ HPLC-MS or NMR to detect intermediates (e.g., nitrile vs. amide oxidation products) .
Statistical Design : Apply response surface methodology (RSM) to optimize variables like temperature and catalyst loading .
Case Study: Hydrolysis of 3-aryl-5-trinitromethyl-1,2,4-oxadiazoles yields this compound oxime as a major product under acidic conditions, but competing decomposition pathways occur at high temperatures (>80°C) .
Q. Advanced: How is this compound utilized in agrochemical research, and what are its structure-activity relationships?
Methodological Answer:
this compound derivatives like zoxamide (3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide) are potent fungicides targeting oomycete pathogens. The methyl group enhances lipid solubility, improving membrane penetration, while the trichloromethyl moiety disrupts β-tubulin polymerization .
SAR Insights:
Modification | Effect on Fungicidal Activity (EC₅₀, ppm) |
---|---|
4-Me | 0.12 (vs. 0.45 for 4-H) |
3,5-Cl₂ | 0.08 (vs. >1.0 for mono-Cl) |
Q. Basic: What spectroscopic techniques are critical for confirming the purity of this compound derivatives?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies regioisomers (e.g., para vs. ortho substitution). For this compound oxime, the oxime proton appears at δ 11.2 ppm in DMSO-d₆ .
- IR : Amide C=O stretch at ~1650 cm⁻¹; oxime N–O at ~930 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 240.237 for 4-cyano-N-(2-fluorophenyl)benzamide) .
Purity Criteria:
Technique | Threshold | Example |
---|---|---|
HPLC | ≥95% area | |
Elemental Analysis | ±0.3% theoretical |
Q. Advanced: How can computational tools predict the reactivity of this compound in drug design?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to screen this compound derivatives against target enzymes (e.g., urease in H. pylori) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups at the 3-position enhance antifungal activity .
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
Prediction Accuracy:
Model | R² | Application |
---|---|---|
QSAR | 0.89 | Antifungal EC₅₀ |
Docking | RMSD ≤2.0 Å | Enzyme inhibition |
Properties
IUPAC Name |
4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBGYFCCKRAEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060705 | |
Record name | 4-Methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-55-6 | |
Record name | 4-Methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzamide, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-toluamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-TOLUAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0V326V2F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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